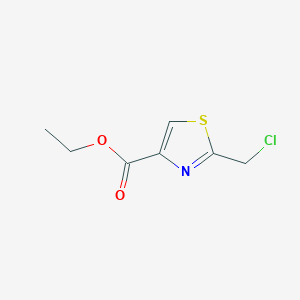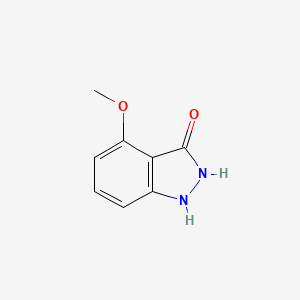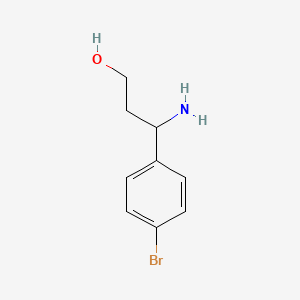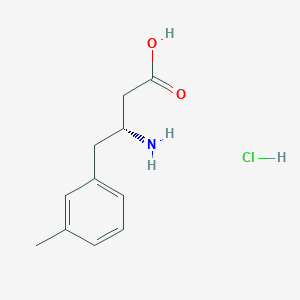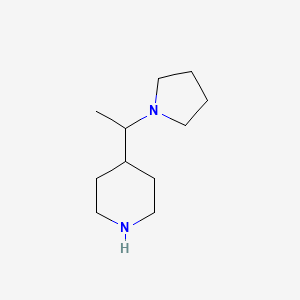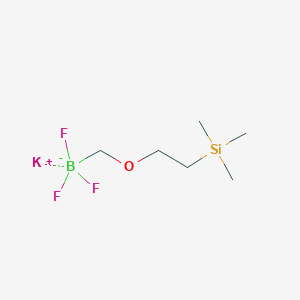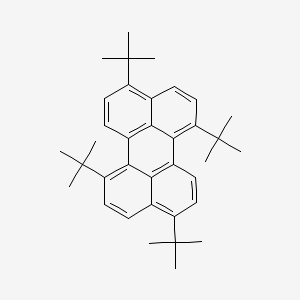
1,4,7,10-テトラtert-ブチルペリレン
概要
説明
1,4,7,10-Tetratert-butylperylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of four tert-butyl groups attached to a perylene core. This compound is known for its high thermal stability and unique electronic properties, making it valuable in various scientific and industrial applications .
科学的研究の応用
1,4,7,10-Tetratert-butylperylene has significant applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of organic semiconductors and optoelectronic materials.
Biology: It is employed in the study of biological systems due to its fluorescent properties.
Medicine: It is investigated for potential use in drug delivery systems and diagnostic imaging.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic and optical properties
作用機序
Target of Action
1,4,7,10-Tetratert-butylperylene is a highly efficient fluorescent small molecule doped dye . It is primarily targeted towards organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OPVs) .
Mode of Action
The mode of action of 1,4,7,7,10-Tetratert-butylperylene involves its interaction with the organic material in the optoelectronic devices. When co-doped with other materials like MEH-PPV, it can improve the luminescence performance of the device . This interaction results in the production of multi-layer structure devices, which can effectively reduce electrode quenching and improve the performance of electroluminescent devices .
Biochemical Pathways
The biochemical pathways affected by 1,4,7,10-Tetratert-butylperylene are primarily related to the light-emitting processes in the optoelectronic devices. The compound’s fluorescent properties enhance the device’s luminescence performance . The downstream effects include improved device performance and efficiency .
Result of Action
The result of the action of 1,4,7,10-Tetratert-butylperylene is the enhanced performance of the optoelectronic devices. Its interaction with the organic material in the devices leads to improved luminescence and overall device efficiency .
Action Environment
The action of 1,4,7,10-Tetratert-butylperylene can be influenced by environmental factors such as temperature and the presence of other materials in the device. For instance, its high thermal stability allows it to function effectively in various temperature conditions . Additionally, its performance can be enhanced when co-doped with other materials .
生化学分析
Biochemical Properties
It is known to be a highly efficient fluorescent small molecule doped dye
Cellular Effects
It is known to improve the luminescence performance of devices when co-doped with MEH-PPV
Molecular Mechanism
It is known to effectively reduce electrode quenching and improve the performance of electroluminescent devices
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 1,4,7,10-Tetratert-butylperylene is typically carried out through chemical synthetic methods. One common method involves the reaction of tert-butanol with 2-bromobenzene, followed by purification of the target product through distillation .
Industrial Production Methods: In industrial settings, the synthesis of 1,4,7,10-Tetratert-butylperylene may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes the use of organic solvents such as toluene and dimethylformamide, which facilitate the reaction and purification steps .
化学反応の分析
Types of Reactions: 1,4,7,10-Tetratert-butylperylene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, leading to substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylenequinones, while substitution reactions may produce various tert-butyl-substituted derivatives .
類似化合物との比較
Perylene: A polycyclic aromatic hydrocarbon with similar electronic properties but lacking the tert-butyl groups.
1,4,7,10-Tetramethylperylene: A derivative with methyl groups instead of tert-butyl groups, offering different solubility and reactivity.
1,4,7,10-Tetraethylperylene: Another derivative with ethyl groups, providing distinct physical and chemical properties.
Uniqueness: 1,4,7,10-Tetratert-butylperylene stands out due to its high thermal stability, solubility in organic solvents, and superior electronic properties. These characteristics make it particularly suitable for use in advanced optoelectronic applications, where stability and performance are critical .
特性
IUPAC Name |
1,4,7,10-tetratert-butylperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44/c1-33(2,3)25-17-15-23-29-21(25)13-19-27(35(7,8)9)31(29)24-16-18-26(34(4,5)6)22-14-20-28(36(10,11)12)32(23)30(22)24/h13-20H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBGJGAHVLTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=CC(=C3C2=C(C=C1)C4=C(C=CC5=C(C=CC3=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621642 | |
| Record name | 1,4,7,10-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677275-33-1 | |
| Record name | 1,4,7,10-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


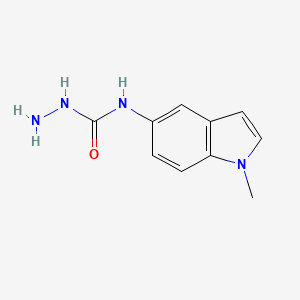
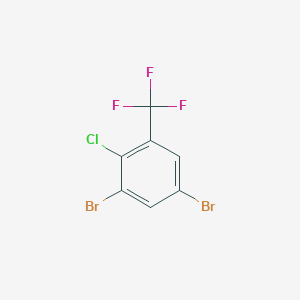
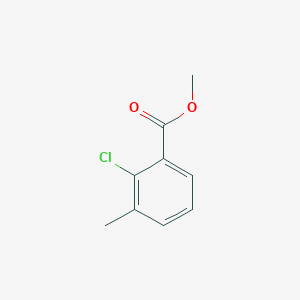
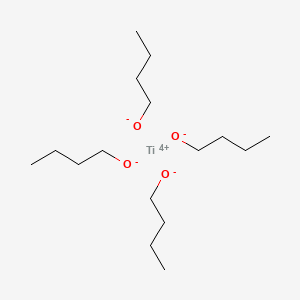
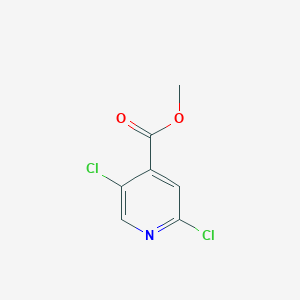
![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
